molecular formula C9H16O3S B8571762 Ethyl 3-butoxy-3-sulfanylidenepropanoate CAS No. 61125-06-2

Ethyl 3-butoxy-3-sulfanylidenepropanoate

Cat. No. B8571762
M. Wt: 204.29 g/mol
InChI Key: AMYVXLNOYJFHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128562

Procedure details

205 g of O-n-butyl 2-ethoxycarbonylthioacetate were added at 30° C. to a solution of 70 g of potassium methylate in a liter of methanol and the mixture was stirred for 10 minutes at 30° C. 75.5 g of chloroacetonitrile were added all at once to the mixture which was stirred for an hour at 40° C. and then a solution of 70 g of potassium methylate in 300 ml of methanol. The mixture was stirred for 6 hours at room temperature and was evaporated to dryness. The residue was washed with ethyl acetate and ether and was dried. The residue was then dissolved in water and the aqueous solution was acidified with concentrated hydrochloric acid and was vacuum filtered. The recovered precipitate was washed with water, dried and chromatographed over silica gel. Elution with 6-4 cyclohexane-ethyl acetate yielded 81 g of 2-cyano-3-hydroxy-5-n-butoxy-thiophene melting at 107° C.
Quantity
205 g
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH2:6][C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[S:8])=[O:5])C.C[O-].[K+].Cl[CH2:18][C:19]#[N:20]>CO>[C:19]([C:18]1[S:8][C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:6][C:4]=1[OH:5])#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
205 g
Type
reactant
Smiles
C(C)OC(=O)CC(=S)OCCCC
Name
potassium methylate
Quantity
70 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75.5 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
potassium methylate
Quantity
70 g
Type
reactant
Smiles
C[O-].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for an hour at 40° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 hours at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with ethyl acetate and ether
CUSTOM
Type
CUSTOM
Details
was dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
Elution with 6-4 cyclohexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.